molecular formula C20H27N3 B14251890 1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine CAS No. 492437-20-4

1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine

Katalognummer: B14251890
CAS-Nummer: 492437-20-4
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: CYFHSRUBARQRDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine is a chemical compound belonging to the class of seven-membered nitrogen heterocycles. These compounds are known for their diverse biological properties and pharmaceutical importance. The structure of this compound consists of a diazepane ring with benzyl groups attached to the nitrogen atoms and a methyl group at the sixth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine can be synthesized through various methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes. This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase enzymes, is preferred due to their efficiency and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the diazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted diazepanes, which can have different biological and pharmaceutical properties .

Wissenschaftliche Forschungsanwendungen

1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-dibenzyl-6-methyl-1,4-diazepan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its high enantiomeric purity and efficient synthesis methods make it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

492437-20-4

Molekularformel

C20H27N3

Molekulargewicht

309.4 g/mol

IUPAC-Name

1,4-dibenzyl-6-methyl-1,4-diazepan-6-amine

InChI

InChI=1S/C20H27N3/c1-20(21)16-22(14-18-8-4-2-5-9-18)12-13-23(17-20)15-19-10-6-3-7-11-19/h2-11H,12-17,21H2,1H3

InChI-Schlüssel

CYFHSRUBARQRDG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.